molecular formula C14H11N3O B14407979 7-Methoxy-3-phenyl-1,2,4-benzotriazine CAS No. 81817-15-4

7-Methoxy-3-phenyl-1,2,4-benzotriazine

Cat. No.: B14407979
CAS No.: 81817-15-4
M. Wt: 237.26 g/mol
InChI Key: SEQRUBMBSJQTAK-UHFFFAOYSA-N
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Description

7-Methoxy-3-phenyl-1,2,4-benzotriazine is a heterocyclic compound that belongs to the class of benzotriazines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound consists of a benzene ring fused with a triazine ring, with a methoxy group at the 7th position and a phenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-benzotriazines, including 7-Methoxy-3-phenyl-1,2,4-benzotriazine, can be achieved through various methods. One common method involves the intramolecular cyclization of N-(2-aminoaryl)hydrazides. This process typically starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid. The resulting intermediate undergoes intramolecular heterocyclization to form 1,4-dihydrobenzotriazines, which are then oxidized to yield the final benzotriazine product .

Industrial Production Methods

Industrial production of 1,2,4-benzotriazines often involves large-scale cyclization reactions using similar methods as described above. The use of catalysts such as copper (I) iodide and bases like cesium carbonate can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-phenyl-1,2,4-benzotriazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzotriazinyl radicals.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzotriazinyl radicals, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .

Scientific Research Applications

7-Methoxy-3-phenyl-1,2,4-benzotriazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-phenyl-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can form stable benzotriazinyl radicals, which can interact with biological molecules and disrupt their normal function. This interaction can lead to various biological effects, including antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2,4-benzotriazine: Similar structure but lacks the methoxy group at the 7th position.

    7-Methoxy-1,2,4-benzotriazine: Similar structure but lacks the phenyl group at the 3rd position.

    3,5-Diphenyl-1,2,4-benzotriazine: Contains an additional phenyl group at the 5th position.

Uniqueness

7-Methoxy-3-phenyl-1,2,4-benzotriazine is unique due to the presence of both the methoxy group at the 7th position and the phenyl group at the 3rd position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

81817-15-4

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

7-methoxy-3-phenyl-1,2,4-benzotriazine

InChI

InChI=1S/C14H11N3O/c1-18-11-7-8-12-13(9-11)16-17-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

SEQRUBMBSJQTAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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